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Quantitative Pharmacokinetic Data

The following tables consolidate key quantitative data on pazopanib's pharmacokinetics, drug interactions,

and exposure-response relationships.

Table 1: Key Pharmacokinetic Parameters of Pazopanib

Parameter Value Context / Note

Bioavailability 14% - 39% [1] After 800 mg dose; increases at lower doses [2]

Protein Binding >99.9% [3] Primarily to human serum albumin (ALB) [3]

Apparent Clearance (Cl/F) 0.458 L/h [1] From population PK model [1]

Elimination Half-life 30.9 hours [1] -

Primary Route of Elimination Feces (82.2%) [2] 65% as unchanged parent drug [3] [1]

Renal Elimination <4% [3] -

Table 2: Clinically Significant Drug-Drug Interactions (DDIs)
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Interacting Agent /
Condition

Effect on Pazopanib
Exposure

Recommended Management

Strong CYP3A4 Inhibitors
(e.g., Ketoconazole)

↑ AUC by ~66% [2] Avoid concurrent use. If necessary, reduce

pazopanib to 400 mg/day [4].

Strong CYP3A4 Inducers
(e.g., Rifampin)

↓ AUC [3] Avoid concurrent use. Not recommended if

chronic use is unavoidable [4].

Acid-Reducing Agents
(e.g., Esomeprazole)

↓ AUC by 40%; ↓

C~max~ by 42% [3]
[1]

Avoid concurrent use. Consider short-acting

antacids, dosed several hours apart from
pazopanib [4].

Food (high-fat or low-fat
meal)

↑ AUC and ↑ C~max~
by ~2-fold [3]

Administer on an empty stomach (1 hour before
or 2 hours after a meal) [5] [6].

Table 3: Exposure-Response and Variability

Parameter Value / Relationship Clinical Implication

Target Trough
Concentration
(C~trough~)

≥ 20.5 mg/L [3] [7] [1] Associated with improved progression-
free survival and tumor shrinkage [3] [7].

Target AUC 750 mg·h·L⁻¹ [1] Proposed as an alternative monitoring

parameter to C~trough~ [1].

Inter-patient Variability in
PK

High (67-72%) [7] Justifies therapeutic drug monitoring

(TDM) [7].

Intra-patient Variability in
PK

Moderate (mean ~24.7%,

median 30.2%) [7]

High IPV (>30.2%) is associated with

worse overall survival in RCC [7].

Metabolism and Transport Pathways
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Pazopanib is primarily metabolized by cytochrome P450 enzymes and is a substrate for several drug

transporters, which contributes to its complex interaction profile. The following diagram illustrates its major

metabolic pathways and transporter interactions.
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Figure 1: Major metabolic pathways and transporter interactions of pazopanib. The drug is primarily

metabolized by CYP3A4, with several resulting metabolites. It also interacts with a complex network of

influx and efflux transporters. [3] [2] [1]

Key Experimental Protocols

For researchers, understanding the methodologies used to generate this data is critical.

1. Clinical DDI Study (Cooperstown 5+1 Cocktail)

Objective: To evaluate the effect of pazopanib on the activity of major CYP450 enzymes [8].
Probe Substrates: Midazolam (CYP3A4), warfarin (CYP2C9), omeprazole (CYP2C19), caffeine

(CYP1A2), and dextromethorphan (CYP2D6) [8].
Methodology: A modified Cooperstown 5+1 cocktail was administered to patients with advanced

solid tumors. The pharmacokinetics (AUC) of these probe drugs were compared in the presence and
absence of steady-state pazopanib dosing [8].
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Key Finding: Pazopanib was identified as a weak inhibitor of CYP3A4 and CYP2D6, with no

significant effect on CYP1A2, CYP2C9, or CYP2C19 [8].

2. Population Pharmacokinetic (PopPK) Modeling

Objective: To characterize pazopanib's PK profile and estimate individual clearance (CL/F) from

sparse blood samples [1].
Methodology: A popPK model was developed using data from therapeutic drug monitoring (TDM)

and a clinical trial. The model was built using nonlinear mixed-effects modeling (e.g., in NONMEM).
Covariates like aspartate aminotransferase (ASAT) were tested for their influence on PK parameters

[1].
Model Validation: The final one-compartment model was validated using a visual predictive check

(VPC) and analysis of residuals [1].
Application: The model allows estimation of an individual's pazopanib AUC from a single plasma

concentration, facilitating TDM without requiring a strict trough sample [1].

3. Physiologically Based Pharmacokinetic (PBPK) Modeling

Objective: To predict optimal dosing regimens of pazopanib under various clinical conditions (DDIs,

hepatic impairment, food effects) [2].
Methodology: A PBPK model was developed and verified using clinical PK data. The model

incorporated pazopanib's properties (e.g., solubility, permeability, metabolism, transporter
interactions) to simulate its absorption, distribution, metabolism, and excretion [2].

Simulation Scenarios: The verified model was used to simulate PK exposures when pazopanib is
co-administered with CYP3A4 inhibitors, acid-reducing agents, food, and in patients with hepatic

impairment [2].

Clinical and Research Implications

Therapeutic Drug Monitoring (TDM): Due to high PK variability and a defined exposure-response
relationship, TDM is recommended to optimize efficacy and safety. The target trough concentration is

≥20.5 mg/L, corresponding to a target AUC of ~750 mg·h·L⁻¹ [7] [1].
Managing Intra-Patient Variability (IPV): High IPV in pazopanib levels is associated with worse

overall survival in renal cell carcinoma. Clinicians should address potential causes of high IPV, such
as medication adherence, food interactions, and concomitant drugs [7].

CYP3A4*22 Pharmacogenetics: The CYP3A4*22 polymorphism is associated with reduced enzyme
activity and significantly higher pazopanib exposure. However, a prospective study showed that an

upfront genotype-guided dose reduction for all CYP3A4-metabolized kinase inhibitors did not
conclusively demonstrate non-inferior exposure, suggesting this may not be a universal strategy [9].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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